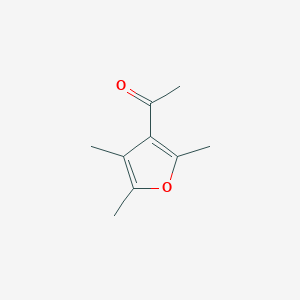
1-(2,4,5-Trimethylfuran-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4,5-Trimethylfuran-3-yl)ethanone is an organic compound belonging to the class of furans It is characterized by a furan ring substituted with three methyl groups at positions 2, 4, and 5, and an ethanone group at position 3
准备方法
The synthesis of 1-(2,4,5-Trimethylfuran-3-yl)ethanone can be achieved through several routes. One common method involves the Friedel-Crafts acylation of 2,4,5-trimethylfuran with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-(2,4,5-Trimethylfuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the methyl groups can be replaced by other functional groups. Halogenation using bromine or chlorine is a common example.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols.
科学研究应用
1-(2,4,5-Trimethylfuran-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: Research into its biological activity has shown potential antimicrobial and antifungal properties, making it a candidate for further study in drug development.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the manufacture of fragrances and flavorings due to its pleasant aroma. Additionally, it serves as a precursor in the synthesis of various industrial chemicals.
作用机制
The mechanism by which 1-(2,4,5-Trimethylfuran-3-yl)ethanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or interfere with essential enzymatic processes. Further research is needed to elucidate the exact mechanisms involved.
相似化合物的比较
1-(2,4,5-Trimethylfuran-3-yl)ethanone can be compared with other similar compounds, such as:
1-(2,4,5-Trimethylphenyl)ethanone: This compound has a similar structure but with a phenyl ring instead of a furan ring. It exhibits different chemical reactivity and applications.
2,4,5-Trimethylfuran: Lacking the ethanone group, this compound is less reactive in certain types of chemical reactions but still serves as a valuable intermediate in organic synthesis.
Acetylfuran: This compound has a furan ring with an acetyl group but lacks the additional methyl substitutions. It is used in different contexts within chemical research and industry.
属性
分子式 |
C9H12O2 |
|---|---|
分子量 |
152.19 g/mol |
IUPAC 名称 |
1-(2,4,5-trimethylfuran-3-yl)ethanone |
InChI |
InChI=1S/C9H12O2/c1-5-7(3)11-8(4)9(5)6(2)10/h1-4H3 |
InChI 键 |
UVCBWEHMWHPOTK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC(=C1C(=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




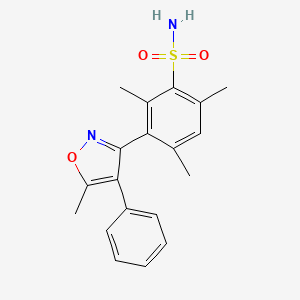

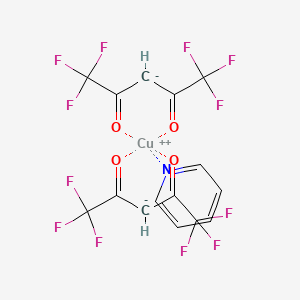

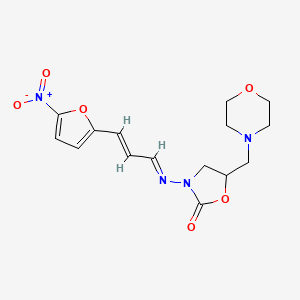
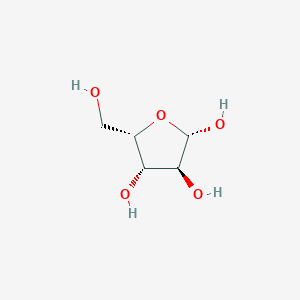
![2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12887597.png)
![Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate](/img/structure/B12887602.png)
![3-(Hydroxymethyl)benzo[d]isoxazol-6-ol](/img/structure/B12887604.png)
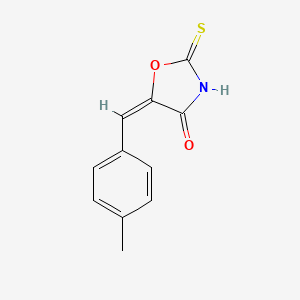
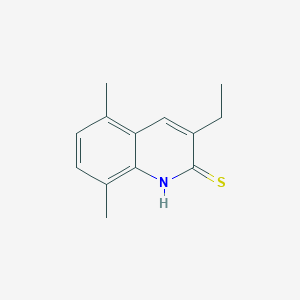
![2-(Methylthio)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12887617.png)
